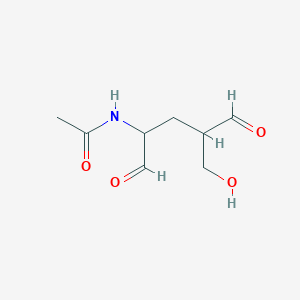

N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide

CAS No.: 65898-92-2

Cat. No.: VC16919304

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65898-92-2 |

|---|---|

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide |

| Standard InChI | InChI=1S/C8H13NO4/c1-6(13)9-8(5-12)2-7(3-10)4-11/h3,5,7-8,11H,2,4H2,1H3,(H,9,13) |

| Standard InChI Key | XIFZJQYYQQWMIB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CC(CO)C=O)C=O |

Introduction

Structural and Spectroscopic Characterization

Molecular Architecture

The compound’s IUPAC name, N-(4-formyl-5-hydroxy-1-oxopentan-2-yl)acetamide, delineates a five-carbon chain (pentan-2-yl) with the following substituents:

-

Position 1: A ketone group (1-oxo).

-

Position 2: An acetamide group (N-acetyl).

-

Position 4: A formyl group (-CHO).

-

Position 5: A hydroxyl group (-OH).

This arrangement creates a stereoelectronic environment where the formyl and ketone groups may engage in intramolecular interactions, while the hydroxyl and acetamide groups contribute to hydrogen-bonding networks .

Spectroscopic Data

While experimental NMR data for this specific compound are unavailable, analogs such as N-(1-oxo-3-phenylpropan-2-yl)acetamide (1q) and N-formyl-2-(4-hydroxyphenyl)acetamide provide benchmarks :

-

¹H NMR:

-

Formyl proton: δ 9.6–9.7 ppm (singlet).

-

Acetamide methyl: δ 2.0–2.1 ppm (singlet).

-

Hydroxyl proton: δ 1.5–5.0 ppm (broad, exchangeable).

-

-

¹³C NMR:

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of N-acyl α-aminoaldehydes, as reported in Zr-catalyzed pyrrole formation, offers a plausible route :

-

Step 1: Convert N-acetyl amino acids to acyl imidazolides using 1,1′-carbonyldiimidazole (CDI).

-

Step 2: Reduce imidazolides to aldehydes via DIBAL-H.

-

Step 3: Introduce the formyl and hydroxyl groups via oxidation or protection/deprotection sequences.

For example, N-Boc-protected thioesters have been reduced to aldehydes and subsequently functionalized under ZrOCl₂ catalysis .

Challenges in Stability

The compound’s formyl and hydroxyl groups render it prone to degradation, as observed in analogs like 5-oxoprolinal (1u), which required immediate use post-synthesis . Stabilization strategies may include:

-

Protection of hydroxyl group: Using tert-butyldimethylsilyl (TBS) ethers.

-

Low-temperature storage: To mitigate aldol condensation or oxidation.

Reactivity and Functionalization

Electrophilic Reactivity

The formyl and ketone groups serve as electrophilic sites for nucleophilic attacks, enabling:

-

Knoevenagel condensations: With active methylene compounds (e.g., acetylacetone) .

-

Schiff base formation: With amines, yielding imine derivatives.

Nucleophilic Reactivity

The hydroxyl and acetamide groups participate in:

-

Hydrogen bonding: Influencing solubility and crystallization.

-

Acylation: For introducing additional functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume